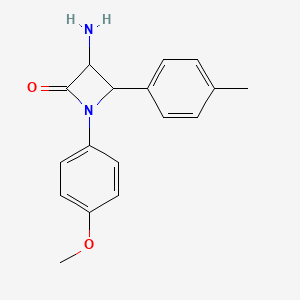
3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one is a synthetic organic compound with a complex structure. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a benzopyran derivative under controlled conditions. The reaction is usually carried out in the presence of a chloromethylating agent such as formaldehyde and hydrochloric acid, followed by methoxylation using methanol and a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its chloromethyl groups allow it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Bis(trifluoromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one: Similar in structure but with trifluoromethyl groups instead of chloromethyl groups.
7-Methoxy-2-methyl-4H-1-benzopyran-4-one: Lacks the chloromethyl groups, leading to different chemical reactivity and applications.
Uniqueness
3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one is unique due to its dual chloromethyl groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
92059-69-3 |
|---|---|
Molekularformel |
C13H12Cl2O3 |
Molekulargewicht |
287.13 g/mol |
IUPAC-Name |
3,8-bis(chloromethyl)-7-methoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C13H12Cl2O3/c1-7-9(5-14)12(16)8-3-4-11(17-2)10(6-15)13(8)18-7/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
ZSMJXIAETONXME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11840359.png)





![3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11840382.png)
